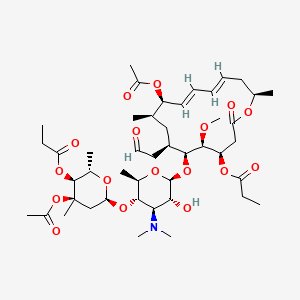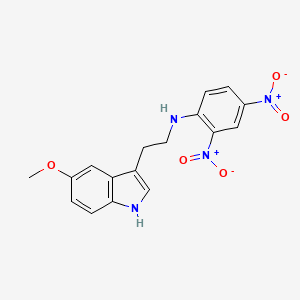
N-(2,4-Dinitrophenyl)-5-methoxytryptamine
Vue d'ensemble
Description
N-(2,4-Dinitrophenyl)-5-methoxytryptamine: is an organic compound that belongs to the class of tryptamines It is characterized by the presence of a 2,4-dinitrophenyl group attached to the nitrogen atom of the tryptamine structure, along with a methoxy group at the 5-position of the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dinitrophenyl)-5-methoxytryptamine typically involves the reaction of 5-methoxytryptamine with 2,4-dinitrophenylhydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure efficient and cost-effective production on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,4-Dinitrophenyl)-5-methoxytryptamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Nucleophilic Substitution: Substituted derivatives with different nucleophiles.
Reduction: N-(2,4-Diaminophenyl)-5-methoxytryptamine.
Oxidation: N-(2,4-Dinitrophenyl)-5-hydroxytryptamine.
Applications De Recherche Scientifique
N-(2,4-Dinitrophenyl)-5-methoxytryptamine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical sensors due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(2,4-Dinitrophenyl)-5-methoxytryptamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its nitro groups can participate in redox reactions, while the methoxy group can undergo metabolic transformations. These interactions can modulate various biochemical pathways, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
N-(2,4-Dinitrophenyl)tryptamine: Lacks the methoxy group at the 5-position.
5-Methoxytryptamine: Lacks the 2,4-dinitrophenyl group.
2,4-Dinitrophenylhydrazine: Lacks the tryptamine structure.
Uniqueness: N-(2,4-Dinitrophenyl)-5-methoxytryptamine is unique due to the presence of both the 2,4-dinitrophenyl group and the methoxy group on the tryptamine backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
108929-03-9 |
|---|---|
Formule moléculaire |
C17H16N4O5 |
Poids moléculaire |
356.33 g/mol |
Nom IUPAC |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H16N4O5/c1-26-13-3-5-15-14(9-13)11(10-19-15)6-7-18-16-4-2-12(20(22)23)8-17(16)21(24)25/h2-5,8-10,18-19H,6-7H2,1H3 |
Clé InChI |
ODQMCTXUHFTMIE-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
COC1=CC2=C(C=C1)NC=C2CCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Apparence |
Solid powder |
Key on ui other cas no. |
115007-18-6 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2,4-DNP-MT N-(2,4-dinitrophenyl)-5-methoxytryptamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


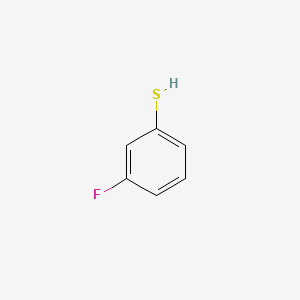
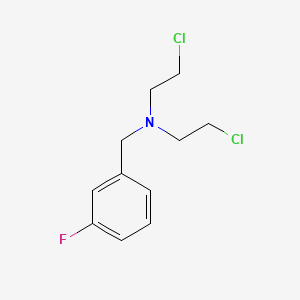
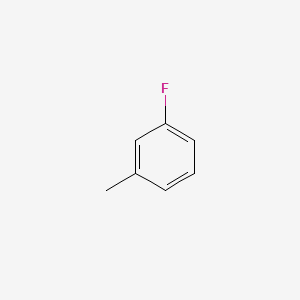
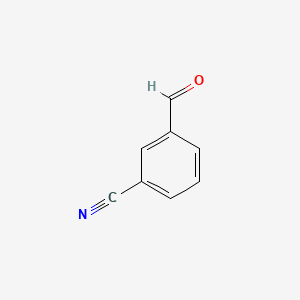
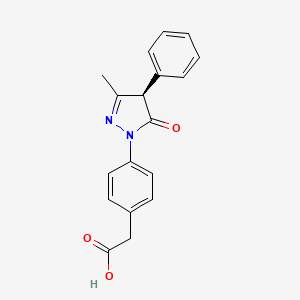
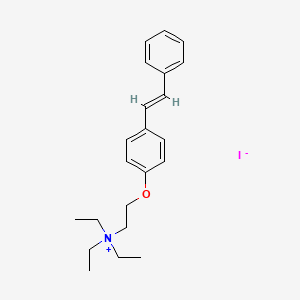
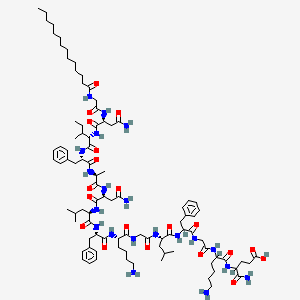

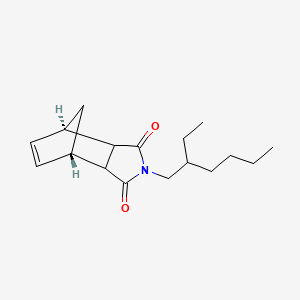
![(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1676573.png)

